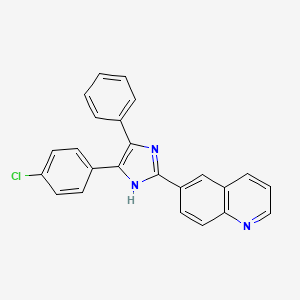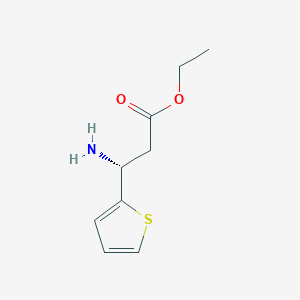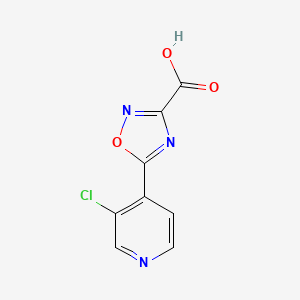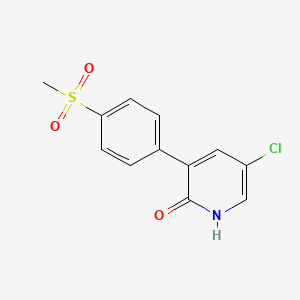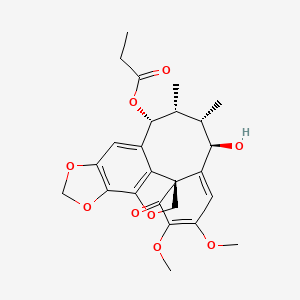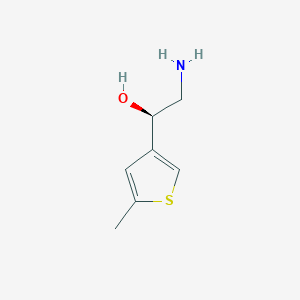
(1R)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol is an organic compound that features a thiophene ring substituted with a methyl group and an amino alcohol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-methylthiophene, which is commercially available.
Functionalization: The thiophene ring is functionalized to introduce the amino alcohol side chain. This can be achieved through a series of reactions, including halogenation, nucleophilic substitution, and reduction.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the purity and enantiomeric excess of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, sulfonyl chlorides, or organometallic compounds.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
(1R)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its effects on biological systems and potential as a drug candidate.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1R)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.
Effects: The compound can exhibit various effects, including anti-inflammatory, analgesic, or antimicrobial activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activities.
2-Amino-1-(5-methylthiophen-3-yl)ethanol: A racemic mixture of the compound.
2-Amino-1-(thiophen-3-yl)ethanol: A similar compound without the methyl group on the thiophene ring.
Uniqueness
(1R)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of the methyl group on the thiophene ring, which can influence its biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C7H11NOS |
|---|---|
Poids moléculaire |
157.24 g/mol |
Nom IUPAC |
(1R)-2-amino-1-(5-methylthiophen-3-yl)ethanol |
InChI |
InChI=1S/C7H11NOS/c1-5-2-6(4-10-5)7(9)3-8/h2,4,7,9H,3,8H2,1H3/t7-/m0/s1 |
Clé InChI |
OKLNIHMSUUTXCT-ZETCQYMHSA-N |
SMILES isomérique |
CC1=CC(=CS1)[C@H](CN)O |
SMILES canonique |
CC1=CC(=CS1)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


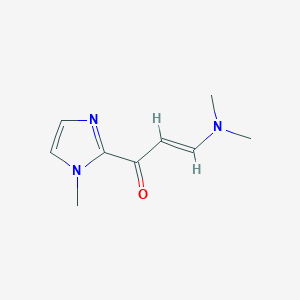


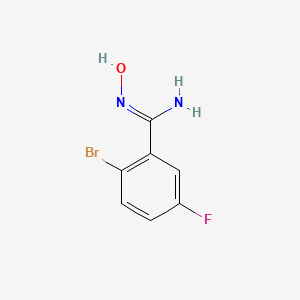
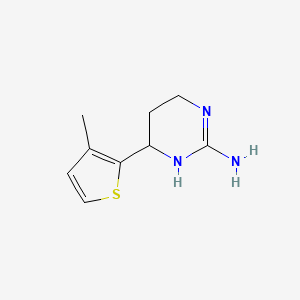
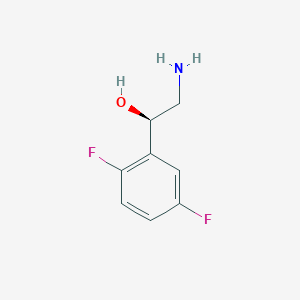
![3-[(tert-Butoxy)methoxy]azetidine](/img/structure/B13070079.png)
